Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C12H18O3 It is a derivative of cyclohexene, characterized by the presence of an ethyl ester group, a ketone group, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, ensures the consistent production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may exert their effects by modulating biochemical pathways, such as those involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate
- Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate
- Ethyl 2-oxocyclohex-3-ene-1-carboxylate
Uniqueness
Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
23068-97-5 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-5-15-11(14)10-9(13)6-8(2)7-12(10,3)4/h6,10H,5,7H2,1-4H3 |
InChI Key |
WCPXMBJUQTVKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C=C(CC1(C)C)C |
Origin of Product |
United States |
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